molecular formula C9H10N4 B8788304 5-methylquinazoline-2,4-diamine CAS No. 27018-14-0

5-methylquinazoline-2,4-diamine

Cat. No.: B8788304
CAS No.: 27018-14-0
M. Wt: 174.20 g/mol
InChI Key: SOYZWGONXBBNMQ-UHFFFAOYSA-N
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Description

5-Methylquinazoline-2,4-diamine is a chemical compound built around the quinazoline heterocyclic core, a structure of significant interest in medicinal chemistry and drug discovery . The quinazoline-2,4-diamine scaffold is a privileged structure in pharmacology, serving as a key building block for developing biologically active molecules . This scaffold is present in several marketed pharmaceuticals and clinical-stage candidates, highlighting its therapeutic versatility. One of the most prominent applications of this chemical class is in antiviral research. The quinazoline-2,4-diamine core is the fundamental structure of Ziresovir (AK0529), a potent respiratory syncytial virus (RSV) fusion protein inhibitor that has progressed to Phase III clinical trials for treating RSV infection . In cardiovascular research, structurally similar N2,N4-disubstituted quinazoline-2,4-diamine derivatives have been investigated for their potent vasodilatory and acute hypotensive effects. These compounds demonstrate complex mechanisms of action, including activation of calcium-activated potassium (KCa) channels, inhibition of calcium influx, and potentiation of the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway . Furthermore, the quinazoline pharmacophore is found in various other therapeutic areas, underscoring its broad utility in developing new chemical entities for oncology, antimicrobials, and beyond . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

27018-14-0

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-methylquinazoline-2,4-diamine

InChI

InChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13)

InChI Key

SOYZWGONXBBNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Nitration of Dihaloalkylbenzenes

The synthesis begins with 2,6-dihalo-3-nitrotoluene derivatives, such as 2,6-dichloro-3-nitrotoluene or 2,6-dibromo-3-nitrotoluene, which are nitrated using concentrated nitric acid. This step introduces a nitro group at the meta position relative to the halo substituents, forming intermediates critical for subsequent functionalization. For instance, 2,6-dichloro-3-nitrotoluene undergoes nitration to yield 2,6-dichloro-3-nitro-4-methylbenzene, a precursor for cyanation reactions.

Cyanation and Reduction to Benzeneamines

The nitrated intermediates are treated with copper(I) cyanide under elevated temperatures (150–200°C) in polar solvents such as N-methylpyrrolidone (NMP). This step replaces halogen atoms with cyano groups, producing dicyano compounds like 3-bromo-2-methyl-6-nitrobenzonitrile. Subsequent reduction of the nitro group to an amine is achieved catalytically using hydrogen gas in the presence of Raney nickel or chemically with stannous chloride. For example, reduction of 3-bromo-2-methyl-6-nitrobenzonitrile yields 3-bromo-2-methyl-6-aminobenzonitrile, a pivotal intermediate for cyclization.

Cyclization with Chloroformamidine Hydrochloride

The final step involves cyclizing 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride at 150–250°C. Dimethyl sulfone is employed as a solvent due to its high polarity and boiling point, which facilitates the reaction without decomposition. This one-pot cyclization forms the quinazoline core, yielding 5-methylquinazoline-2,4-diamine derivatives. For instance, reacting 3-bromo-2-methyl-6-aminobenzonitrile with chloroformamidine hydrochloride at 175°C for 1.5 hours produces 6-bromo-5-methylquinazoline-2,4-diamine in 85% yield.

Reaction Optimization and Yield Analysis

StepConditionsYield (%)Key Intermediate
NitrationHNO₃, 0–5°C, 2 h922,6-dichloro-3-nitro-4-methylbenzene
CyanationCuCN, NMP, 210°C, 4 h783-bromo-2-methyl-6-nitrobenzonitrile
ReductionH₂, Raney Ni, AcOH, 24 h953-bromo-2-methyl-6-aminobenzonitrile
CyclizationChloroformamidine HCl, 175°C, 1.5 h856-bromo-5-methylquinazoline-2,4-diamine

Table 1: Optimized reaction conditions and yields for synthesizing this compound intermediates.

The choice of solvent significantly impacts cyclization efficiency. Dimethyl sulfone outperforms alternatives like diglyme or DMSO due to its thermal stability, enabling reactions at 175°C without side-product formation. Microwave-assisted synthesis has also been explored, reducing cyclization time to 30 minutes while maintaining yields above 80%.

Mechanistic Insights and Intermediate Characterization

Cyclization proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the chloroformamidine, forming the quinazoline ring. Infrared (IR) spectroscopy confirms intermediate structures, with characteristic peaks for cyano (2231 cm⁻¹) and amine (3121 cm⁻¹) groups observed in 3-bromo-2-methyl-6-aminobenzonitrile .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium on charcoal for reduction, and chloroformamidine hydrochloride for cyclization reactions. Typical conditions involve heating and the use of solvents like ethanol or 2-methoxyethyl ether .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Quinazoline-2,4-diamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Key Structural Features
5-Methylquinazoline-2,4-diamine C₉H₁₀N₄ 174.20 Methyl Enhanced lipophilicity, compact substituent
5-Chloroquinazoline-2,4-diamine C₈H₇ClN₄ 194.62 Chlorine Electron-withdrawing, polarizable halogen
5-Bromoquinazoline-2,4-diamine C₈H₇BrN₄ 239.08 Bromine Larger halogen, potential for halogen bonding
5-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine C₁₄H₁₁ClN₄S 302.78 4-Chlorophenylthio Bulky, sulfur-linked aromatic group
5-(p-Tolylthio)quinazoline-2,4-diamine C₁₅H₁₄N₄S 282.36 p-Tolylthio Methyl-phenylthio, increased hydrophobicity
5-Ethoxyquinazoline-2,4-diamine C₁₀H₁₂N₄O 204.23 Ethoxy Ether linkage, moderate polarity
AF-353 (Pyrimidine-2,4-diamine) C₁₆H₁₉IN₄O₂ 434.16 5-Iodo-2-isopropyl-4-methoxyphenoxy Pyrimidine core, complex substituent

Antimicrobial Activity

  • Methyl groups may improve membrane permeability compared to polar substituents .
  • 5-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine : Demonstrated antifolate activity in Journal of Medicinal Chemistry (1995), with IC₅₀ values <1 μM against bacterial DHFR .
  • AF-353 (Pyrimidine-2,4-diamine) : Exhibited potent DHFR inhibition (IC₅₀ = 12 nM) against Staphylococcus aureus, highlighting the pyrimidine core’s versatility in drug design .

Electronic and Steric Effects

  • Halogenated Derivatives (Cl, Br) : Chlorine and bromine increase electron-withdrawing effects, enhancing binding to DHFR’s hydrophobic active site. Bromine’s larger size may improve affinity but reduce solubility .
  • Arylthio Derivatives (e.g., p-Tolylthio) : Sulfur atoms facilitate π-π stacking and hydrogen bonding, while bulky groups may hinder enzyme access .

Q & A

Q. What are the recommended synthetic routes for 5-methylquinazoline-2,4-diamine in academic research?

  • Methodological Answer : The synthesis of quinazoline derivatives often employs cyclization reactions of 2-aminobenzamide precursors. For this compound, electrochemical methods using aluminum and carbon electrodes with acetic acid as an electrolyte under mild conditions (room temperature) are promising, as demonstrated for analogous quinazolin-4(3H)-ones . Alternative routes include coupling substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures, though this may require optimization for regioselectivity .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the positions of methyl and amine groups. For example, 1^1H NMR can resolve methyl protons (~δ 2.5 ppm) and aromatic protons in the quinazoline ring. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical for verifying molecular composition . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), as validated in studies on triazoloquinazoline derivatives .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or calorimetry. For anticancer activity, conduct cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values to reference compounds like DBeq, a quinazoline-based p97 inhibitor . Antimicrobial potential can be assessed via microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized under mild conditions?

  • Methodological Answer : Optimize electrochemical parameters (current density, reaction time) to enhance cyclization efficiency. For example, yields >80% were achieved for 2-methylquinazolin-4(3H)-ones using undivided cells and acetic acid . Solvent selection (e.g., methanol or DMF) and stoichiometry of reactants (e.g., 2-aminobenzamide:methylating agent) should be systematically varied. Reaction monitoring via TLC or in situ FTIR can identify intermediates and byproducts .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Employ X-ray crystallography or cryo-EM to determine binding modes with target enzymes (e.g., p97/VCP). For kinetic studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and thermodynamics . Molecular dynamics simulations can predict interactions between the methyl group and hydrophobic enzyme pockets, as demonstrated in triazine-diamine systems .

Q. How should researchers address discrepancies in reported biological activities of quinazoline-2,4-diamine derivatives?

  • Methodological Answer : Conduct meta-analyses of published IC50_{50} values and compare assay conditions (e.g., cell line variability, serum concentration). For example, triazoloquinazoline derivatives showed divergent activities depending on substituents (e.g., fluorophenyl vs. methyl groups) . Validate conflicting results via orthogonal assays (e.g., ATPase activity assays for p97 inhibitors) and standardize protocols (e.g., NIH/NCATS guidelines) .

Key Considerations

  • Structural Analogues : Insights from DBeq (p97 inhibitor) and triazoloquinazolines inform biological and synthetic strategies .
  • Methodological Rigor : Emphasize reproducibility via detailed protocols (e.g., electrolyte composition in electrochemical synthesis ).

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